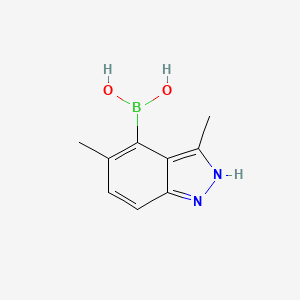
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a 1H-indazole core substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole core followed by the introduction of the boronic acid group. One common method includes the reaction of 3,5-dimethyl-1H-indazole with a boronic acid derivative under suitable conditions. For instance, the compound can be synthesized by reacting 3,5-dimethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-boron bonds. This method allows for the efficient production of boronic acid derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s indazole core may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-5-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-6-yl)boronic acid
Comparison: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole core, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C9H11BN2O2 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(3,5-dimethyl-2H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-5-3-4-7-8(6(2)11-12-7)9(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |
InChI Key |
KXPFXAXOIWFLNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=NNC(=C12)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
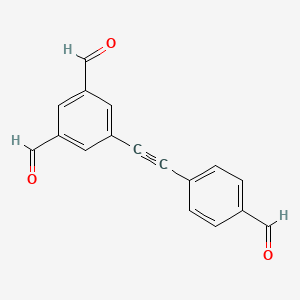
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)

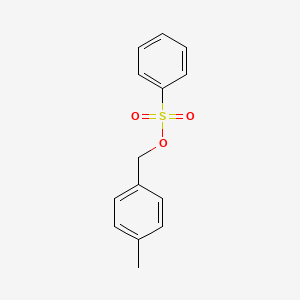
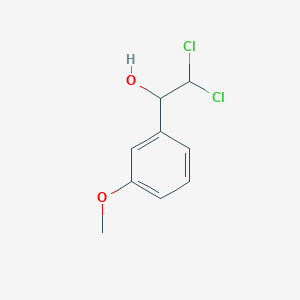
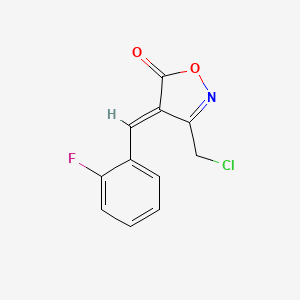
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

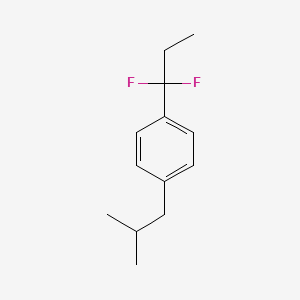

![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
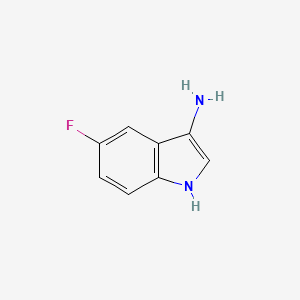
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
